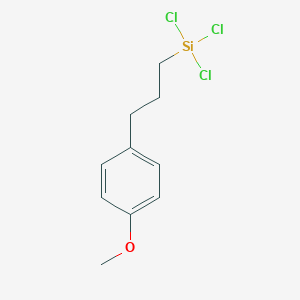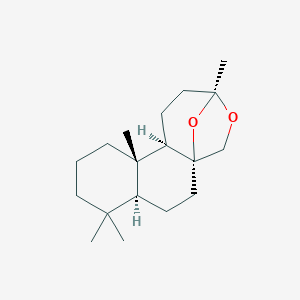
Ambracetal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ambracetal is a chemical compound that has been synthesized and studied extensively in recent years. It is a member of the class of compounds known as spirocyclic ethers, which have a unique structure that makes them useful in a variety of applications. In
Scientific Research Applications
Ambracetal has been studied extensively for its potential applications in a variety of scientific research fields. One such application is in the field of organic synthesis, where it has been used as a building block for the synthesis of more complex molecules. It has also been studied for its potential use in the development of new drugs, as it has been shown to exhibit a variety of biological activities.
Mechanism of Action
The mechanism of action of ambracetal is not fully understood, but it is believed to interact with a variety of cellular targets, including enzymes and receptors. It has been shown to exhibit a variety of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.
Biochemical and Physiological Effects:
Ambracetal has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to inhibit the activity of a variety of enzymes, including cyclooxygenase and lipoxygenase. It has also been shown to exhibit antimicrobial activity against a variety of bacterial and fungal species. Additionally, it has been shown to exhibit antitumor activity in vitro.
Advantages and Limitations for Lab Experiments
One of the advantages of using ambracetal in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has been shown to exhibit a variety of biological activities, making it useful in a variety of research fields. However, one limitation of using ambracetal in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are a variety of future directions for research on ambracetal. One potential direction is to further elucidate its mechanism of action, which could lead to the development of more effective drugs. Another potential direction is to explore its potential use in the development of new materials, as its unique spirocyclic structure could make it useful in a variety of applications. Additionally, further studies could be conducted to explore its potential use in the treatment of various diseases, including cancer and infectious diseases.
Conclusion:
In conclusion, ambracetal is a chemical compound that has been synthesized and studied extensively in recent years. It has a unique spirocyclic structure that makes it useful in a variety of applications, including organic synthesis and drug development. While its mechanism of action is not fully understood, it has been shown to exhibit a variety of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects. There are a variety of future directions for research on ambracetal, including further elucidating its mechanism of action and exploring its potential use in the development of new materials and drugs.
Synthesis Methods
Ambracetal can be synthesized using a variety of methods, including the reaction of an aldehyde with a cyclic ether. One such method involves the reaction of 2,2-dimethyl-1,3-dioxolane with 2,3-dihydrofuran-2-one in the presence of a Lewis acid catalyst. This method has been shown to yield high purity ambracetal with good yields.
properties
CAS RN |
1153-34-0 |
|---|---|
Product Name |
Ambracetal |
Molecular Formula |
C18H30O2 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
(1R,4S,9S,10R,13S)-5,5,9,13-tetramethyl-14,16-dioxatetracyclo[11.2.1.01,10.04,9]hexadecane |
InChI |
InChI=1S/C18H30O2/c1-15(2)8-5-9-16(3)13(15)7-11-18-12-19-17(4,20-18)10-6-14(16)18/h13-14H,5-12H2,1-4H3/t13-,14+,16-,17-,18-/m0/s1 |
InChI Key |
PHNCACYNYORRNS-YFUQURRKSA-N |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CC[C@]34[C@@H]2CC[C@](O3)(OC4)C)(C)C |
SMILES |
CC1(CCCC2(C1CCC34C2CCC(O3)(OC4)C)C)C |
Canonical SMILES |
CC1(CCCC2(C1CCC34C2CCC(O3)(OC4)C)C)C |
synonyms |
5H-3,5a-Epoxynaphth[2,1-c]o |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




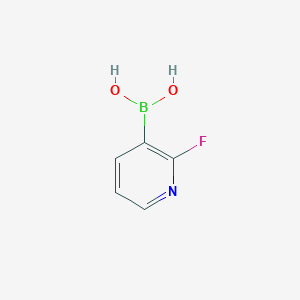
![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-Aminoacetyl)amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]propanoic acid](/img/structure/B71889.png)

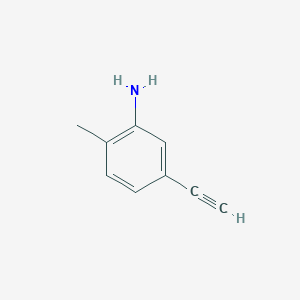
![(S)-2-Diphenylphosphanylethyl-[2-[2-diphenylphosphanylethyl(phenyl)phosphanyl]ethyl]-phenylphosphane](/img/structure/B71893.png)
![5a-amino-6-oxido-7-phenyl-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazol-6-ium-8a-ol](/img/structure/B71896.png)
![1-[(2R)-Oxolan-2-yl]propan-2-one](/img/structure/B71899.png)
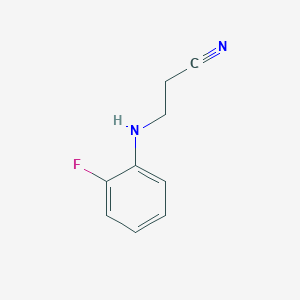
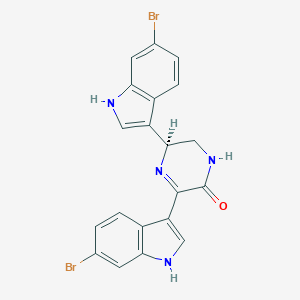
![2,6-Dimethylimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B71904.png)
